

# "1-(1-Methyl-1H-imidazol-2-YL)ethanone"

## physical and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

Compound Name: 1-(1-Methyl-1H-imidazol-2-YL)ethanone

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## An In-depth Technical Guide to 1-(1-Methyl-1H-imidazol-2-YL)ethanone

Introduction: **1-(1-Methyl-1H-imidazol-2-YL)ethanone**, a substituted imidazole derivative, represents a key molecular scaffold with significant potential in synthetic and medicinal chemistry. The imidazole ring is a privileged structure in drug discovery, appearing in a multitude of clinically relevant molecules due to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of **1-(1-Methyl-1H-imidazol-2-YL)ethanone**, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, synthesis, reactivity, and analytical characterization, providing a robust foundation for its application in research and development.

## Part 1: Molecular Identity and Physicochemical Profile

**1-(1-Methyl-1H-imidazol-2-YL)ethanone**, also known by its CAS Number 85692-37-1, is a heterocyclic ketone.<sup>[1][2]</sup> Its structure features a central imidazole ring N-methylated at position 1 and substituted with an acetyl group at position 2. This specific arrangement of functional groups dictates its chemical behavior and potential applications.

## Chemical Structure and Identifiers:

- IUPAC Name: **1-(1-methyl-1H-imidazol-2-yl)ethanone**
- Synonyms: 2-Acetyl-1-methylimidazole, Ethanone, 1-(1-methyl-1H-imidazol-2-yl)-[\[2\]](#)[\[3\]](#)
- CAS Number: 85692-37-1[\[1\]](#)[\[2\]](#)
- Molecular Formula: C<sub>6</sub>H<sub>8</sub>N<sub>2</sub>O[\[2\]](#)
- Molecular Weight: 124.14 g/mol [\[2\]](#)[\[4\]](#)
- SMILES: CN1C=CN=C1C(C)=O[\[2\]](#)
- InChI Key: IZVOHCMELOUFRA-UHFFFAOYSA-N[\[1\]](#)[\[4\]](#)

The physicochemical properties of this compound are critical for designing experimental conditions, including solvent selection for reactions and purification, as well as for computational modeling in drug design.

Table 1: Physicochemical Properties of **1-(1-Methyl-1H-imidazol-2-YL)ethanone**

| Property                              | Value                                      | Source(s) |
|---------------------------------------|--|-----------|
| Physical Form                         | Liquid / Oil                               | [1][3]    |
| Color                                 | Brown                                      | [3]       |
| Boiling Point                         | 105 °C at 15 mmHg (20 Torr)                | [1][3]    |
| Density                               | 1.11 ± 0.1 g/cm <sup>3</sup> (Predicted)   | [3]       |
| Flash Point                           | 101.0 ± 22.6 °C                            | [1]       |
| pKa                                   | 3.92 ± 0.25 (Predicted)                    | [3]       |
| Solubility                            | Chloroform (Slightly), Methanol (Slightly) | [3]       |
| Topological Polar Surface Area (TPSA) | 34.89 Å <sup>2</sup>                       | [2]       |
| LogP (Octanol-Water Partition Coeff.) | 0.6227                                     | [2]       |
| Hydrogen Bond Acceptors               | 3  | [2]       |
| Hydrogen Bond Donors                  | 0  | [2]       |
| Rotatable Bonds                       | 1  | [2]       |

## Part 2: Spectroscopic and Analytical Characterization

The structural elucidation of **1-(1-Methyl-1H-imidazol-2-yl)ethanone** relies on a combination of standard spectroscopic techniques. While a comprehensive public database of its experimental spectra is limited, its characteristic features can be reliably predicted based on the analysis of structurally analogous compounds.[5][6]

Table 2: Predicted Spectroscopic Data for **1-(1-Methyl-1H-imidazol-2-yl)ethanone**

| Technique  | Feature                        | Predicted Chemical Shift / Frequency |
|--|--------------------------------|--------------------------------------|
| <sup>1</sup> H NMR                                 | Imidazole C-H (2H)             | δ 7.0-7.4 ppm (s)                    |
| N-CH <sub>3</sub> (3H)                             | δ 3.8-4.0 ppm (s)              |                                      |
| Acetyl CH <sub>3</sub> (3H)                        | δ 2.5-2.7 ppm (s)              |                                      |
| <sup>13</sup> C NMR                                | Carbonyl C=O                   | δ 190-195 ppm                        |
| Imidazole C2                                       | δ 145-150 ppm                  |                                      |
| Imidazole C4/C5                                    | δ 120-130 ppm                  |                                      |
| N-CH <sub>3</sub>                                  | δ 34-36 ppm                    |                                      |
| Acetyl CH <sub>3</sub>                             | δ 25-30 ppm                    |                                      |
| IR Spectroscopy                                    | C=O Stretch (Ketone)           | ~1670-1690 cm <sup>-1</sup> (Strong) |
| C=N Stretch (Imidazole)                            | ~1600-1650 cm <sup>-1</sup>    |                                      |
| C-H Stretch (sp <sup>2</sup> and sp <sup>3</sup> ) | ~2850-3100 cm <sup>-1</sup>    |                                      |
| Mass Spectrometry (MS)                             | Molecular Ion [M] <sup>+</sup> | m/z = 124.06                         |
| Key Fragment [M-CH <sub>3</sub> CO] <sup>+</sup>   | m/z = 81                       |                                      |

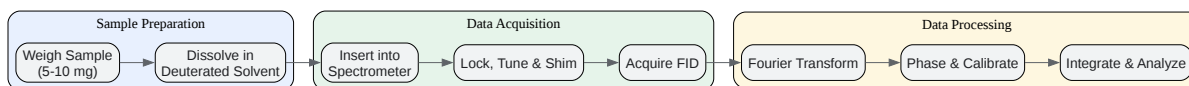
Note: Predicted values are based on general principles and data from structurally similar imidazole derivatives.<sup>[5][7]</sup> Actual experimental values may vary depending on the solvent and other analytical conditions.

## Experimental Protocol: <sup>1</sup>H NMR Spectroscopy Analysis

The causality behind this protocol is to obtain a high-resolution spectrum that allows for the unambiguous assignment of protons in the molecule. The choice of a deuterated solvent is critical to avoid large solvent peaks that could obscure signals from the analyte.

- Sample Preparation:
  - Accurately weigh 5-10 mg of **1-(1-Methyl-1H-imidazol-2-yl)ethanone**.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved to prevent issues with magnetic field homogeneity.
- Spectrometer Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to optimize its homogeneity. This is a crucial step to achieve sharp, well-resolved peaks.[\[6\]](#)
- Data Acquisition:
  - Set appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), pulse width, and relaxation delay.[\[6\]](#)
  - Acquire the Free Induction Decay (FID) signal.
- Data Processing:
  - Apply a Fourier transform to the FID to convert the time-domain data into a frequency-domain spectrum.[\[6\]](#)
  - Phase the resulting spectrum to ensure all peaks are in the correct absorptive mode.
  - Calibrate the chemical shift scale using the residual solvent peak (e.g.,  $\text{CHCl}_3$  at 7.26 ppm) as an internal standard.
  - Integrate the peaks to determine the relative ratios of protons.



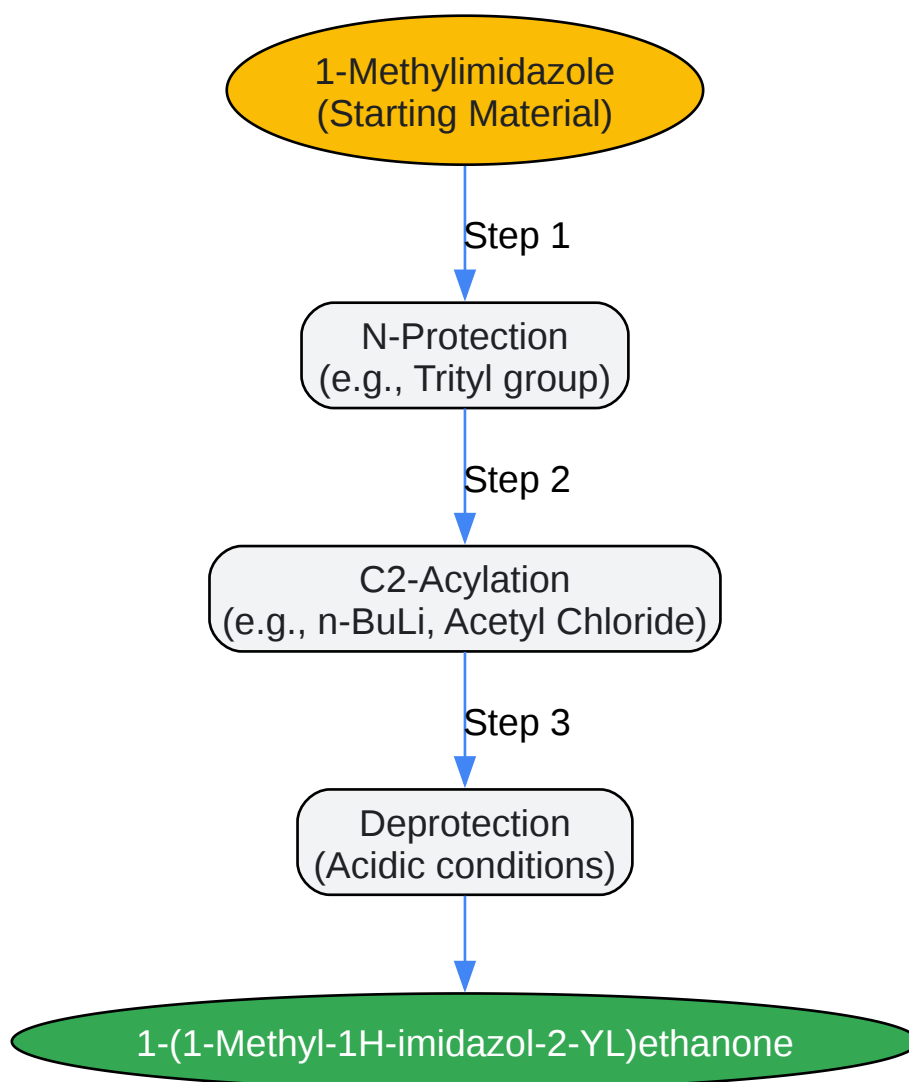
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Caption: Workflow for NMR spectroscopic analysis.

## Part 3: Synthesis and Reactivity

While multiple synthetic routes can be envisioned, a common strategy for preparing 2-acylimidazoles involves the protection of the imidazole nitrogen, followed by regioselective acylation at the C2 position, and subsequent deprotection.[7] An alternative approach for a similar compound involves the reaction of a methyl lithium reagent with the corresponding carboxylic acid.[8]

The reactivity of **1-(1-Methyl-1H-imidazol-2-yl)ethanone** is primarily dictated by the acetyl group and the imidazole ring. The ketone functionality makes it a valuable precursor for creating more complex molecules. For instance, it can serve as the ketone component in Claisen-Schmidt condensations to generate novel chalcones, which are known to possess a wide array of pharmacological activities, including anti-inflammatory and anticancer properties.[9] The imidazole ring itself can act as a ligand, coordinating with metal centers in the development of catalysts or metallodrugs. The compound is thus a versatile building block for extensive ligand screening and mechanistic studies.[3]



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Caption: Generalized synthetic pathway for 2-acylimidazoles.

## Part 4: Applications in Drug Discovery and Development

The imidazole scaffold is a cornerstone in medicinal chemistry.[9] **1-(1-Methyl-1H-imidazol-2-yl)ethanone** serves as a crucial intermediate for synthesizing compounds with potential therapeutic value. Its structure is a key component for building molecules that can target a variety of biological pathways.

- **Kinase Inhibitors:** The imidazole ring is a prominent feature in many kinase inhibitors, where it often interacts with the ATP-binding site. This compound provides a ready-made scaffold for developing new generations of such inhibitors.[\[9\]](#)
- **Bioactive Chalcones:** As a precursor to imidazole-containing chalcones, it opens avenues for exploring new anti-inflammatory, antimicrobial, and anticancer agents.[\[9\]](#)
- **Organic Synthesis:** It is a versatile reagent for facilitating various chemical transformations, with its imidazole ring providing a platform for creating complex organic molecules for use in pharmaceuticals and agrochemicals.[\[10\]](#)

## Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **1-(1-Methyl-1H-imidazol-2-yl)ethanone** is essential to ensure personnel safety. It is classified as an irritant.[\[3\]](#)

Table 3: GHS Safety Information



| Category                 | Information  | Source(s) |
|--------------------------|--|-----------|
| Pictogram                | GHS07 (Harmful/Irritant)   | [1]       |
| Signal Word              | Warning  | [1]       |
| Hazard Statements        | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.  | [1]       |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1]       |

#### Handling and Storage Recommendations:

- Handling: Use in a well-ventilated area or under a chemical fume hood.[11][12] Avoid contact with skin, eyes, and clothing.[12][13] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, impervious gloves, and a lab coat.[11][12]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][12] The recommended storage temperature is room temperature.[1][2]

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- To cite this document: BenchChem. ["1-(1-Methyl-1H-imidazol-2-YL)ethanone" physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1316916#1-1-methyl-1h-imidazol-2-yl-ethanone-physical-and-chemical-properties]

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